molecular formula C7H10N2OS B1381896 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde CAS No. 439692-03-2

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde

Cat. No.: B1381896
CAS No.: 439692-03-2
M. Wt: 170.23 g/mol
InChI Key: BJSYJISPPSMEAW-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde typically involves the reaction of thiazole derivatives with dimethylamine and formaldehyde under controlled conditions. One common method includes the use of a base-catalyzed reaction where the thiazole derivative is treated with dimethylamine and formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. It can activate or inhibit enzymes, receptors, and other molecular targets, leading to its diverse biological effects .

Comparison with Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
  • 1,3,4-Thiadiazoles derivatives

Comparison: 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(2)4-6-3-8-7(5-10)11-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJISPPSMEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-03-2
Record name 5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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